Vatalanib-d4 Dihydrochloride

Beschreibung

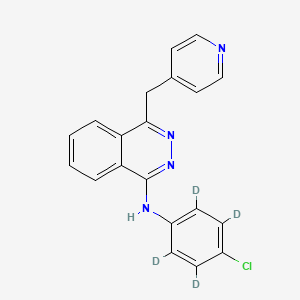

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYDOIWSSHVCK-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678666 |

Source

|

| Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-27-8 |

Source

|

| Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vatalanib-d4 2HCl: A Technical Guide to its Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib, also known as PTK787 or ZK 222584, is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] Its mechanism of action involves the inhibition of angiogenesis, a critical process in tumor growth and metastasis.[2] Vatalanib has been the subject of extensive research in oncology.[2] To aid in preclinical and clinical development, particularly in pharmacokinetic and metabolic studies, isotopically labeled internal standards such as Vatalanib-d4 2HCl are indispensable. This technical guide provides a detailed analysis of the molecular weight and chemical formula of Vatalanib-d4 2HCl.

Understanding the Core Molecule: Vatalanib and its Dihydrochloride Salt

Vatalanib is an anilinophthalazine derivative with the systematic IUPAC name N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine.[3] For pharmaceutical applications, it is often formulated as a dihydrochloride salt to enhance its solubility and stability.[4]

The key physicochemical properties of the non-deuterated Vatalanib and its dihydrochloride salt are summarized in the table below.

| Property | Vatalanib (Free Base) | Vatalanib Dihydrochloride (2HCl) |

| Molecular Formula | C₂₀H₁₅ClN₄ | C₂₀H₁₇Cl₃N₄ |

| Molecular Weight | 346.82 g/mol [5] | 419.73 g/mol [3][6] |

| CAS Number | 212141-54-3[5] | 212141-51-0[4] |

The Deuterated Analog: Vatalanib-d4 2HCl

Isotopically labeled compounds, such as Vatalanib-d4 2HCl, are crucial for quantitative bioanalytical assays using mass spectrometry.[7] The "d4" designation indicates that four hydrogen atoms (¹H) in the molecule have been replaced by four deuterium atoms (²H or D), a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass, allowing it to be distinguished in mass spectrometric analysis.

Determining the Molecular Formula and Weight of Vatalanib-d4 2HCl

To ascertain the precise molecular weight and formula of Vatalanib-d4 2HCl, the location of the deuterium atoms must be considered. While the exact positions of deuteration can vary depending on the synthetic route, a common and chemically logical approach to improve metabolic stability without altering the core pharmacophore is to introduce deuterium atoms on an aromatic ring.

Based on the structure of Vatalanib, the most probable sites for deuteration are the four hydrogens on the 4-chloro-phenylamine ring. This assumption is based on the metabolic pathway of Vatalanib, which involves this moiety.[8]

Herein, we will proceed with the calculation based on the assumption that the four deuterium atoms are located on the 4-chlorophenyl ring.

Chemical Structure of Vatalanib

Caption: Chemical structure of Vatalanib.

Calculation of Molecular Weight:

-

Atomic Weight of Hydrogen (H): ~1.008 g/mol

-

Atomic Weight of Deuterium (D): ~2.014 g/mol

-

Mass Difference per Deuterium Atom: 2.014 - 1.008 = 1.006 g/mol

-

Total Mass Increase for Four Deuterium Atoms: 4 * 1.006 = 4.024 g/mol

-

Molecular Weight of Vatalanib-d4 2HCl: 419.73 + 4.024 = 423.754 g/mol

Derivation of the Molecular Formula:

The molecular formula of Vatalanib 2HCl is C₂₀H₁₇Cl₃N₄.[3] With the replacement of four hydrogen atoms with deuterium, the new formula becomes:

C₂₀H₁₃D₄Cl₃N₄

Summary of Physicochemical Properties

The following table summarizes the calculated molecular weight and derived formula for Vatalanib-d4 2HCl, alongside the properties of the non-deuterated form for direct comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Vatalanib Dihydrochloride | C₂₀H₁₇Cl₃N₄ | 419.73 |

| Vatalanib-d4 Dihydrochloride | C₂₀H₁₃D₄Cl₃N₄ | ~423.75 |

Experimental Workflow for Verification

The definitive confirmation of the molecular weight and the location of deuteration in a synthesized batch of Vatalanib-d4 2HCl would be achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Experimental workflow for the verification of Vatalanib-d4 2HCl.

Step-by-Step Methodologies:

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To accurately determine the mass of the molecular ion and confirm the elemental composition.

-

Protocol:

-

Prepare a dilute solution of Vatalanib-d4 2HCl in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in positive ion mode.

-

Identify the [M+H]⁺ ion for the deuterated compound.

-

Compare the experimentally measured mass to the calculated theoretical mass of C₂₀H₁₄D₄Cl₃N₄⁺. The high mass accuracy of the instrument will confirm the elemental formula.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the precise location of the deuterium atoms.

-

Protocol:

-

Dissolve a sufficient amount of Vatalanib-d4 2HCl in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum. The absence of signals in the aromatic region corresponding to the 4-chlorophenyl ring, compared to the spectrum of non-deuterated Vatalanib, would confirm the assumed deuteration pattern.

-

Acquire a ²H NMR spectrum. The presence of a signal in the aromatic region will directly show the location of the deuterium atoms.

-

-

Conclusion

Vatalanib-d4 2HCl is a critical tool for the advancement of research and development involving Vatalanib. Based on a chemically sound assumption of deuteration on the 4-chlorophenyl ring, the molecular weight of Vatalanib-d4 2HCl is calculated to be approximately 423.75 g/mol , with a molecular formula of C₂₀H₁₃D₄Cl₃N₄ . For any specific batch of this deuterated standard, it is imperative to confirm these properties through rigorous analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy to ensure the highest degree of scientific integrity in its application.

References

-

ResearchGate. Chemical structure of 14C-radiolabeled vatalanib. Available at: [Link]

-

Astor Scientific. Vatalanib 2HCl, VEGFRK inhibitor (TBI2183). Available at: [Link]

-

PubChem. Vatalanib. Available at: [Link]

-

PMC. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). Available at: [Link]

-

PubMed. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Available at: [Link]

-

Wikipedia. Vatalanib. Available at: [Link]

-

PMC. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. Available at: [Link]

-

PMC. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Available at: [Link]

-

Adooq Bioscience. Vatalanib (PTK787) 2HCl | VEGFR inhibitor | Buy from Supplier AdooQ®. Available at: [Link]

-

PubMed. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. Available at: [Link]

-

PubMed. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Available at: [Link]

Sources

- 1. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. astorscientific.us [astorscientific.us]

- 5. Vatalanib - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Vatalanib-d4 dihydrochloride CAS number and identifiers

High-Precision Internal Standard for VEGFR Inhibitor Bioanalysis

Executive Summary

This technical guide details the physicochemical properties, mechanistic context, and analytical application of Vatalanib-d4 Dihydrochloride . As the stable isotope-labeled (SIL) analog of the potent VEGFR inhibitor Vatalanib (PTK787), this compound serves as the gold-standard Internal Standard (IS) for quantitative LC-MS/MS workflows. Its use is critical for correcting ionization suppression, matrix effects, and recovery variance in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.

Chemical Identity & Specifications

Researchers must distinguish between the commercially available "free base" and the "dihydrochloride" salt forms. The d4-labeled variant typically does not possess a unique global CAS number in public registries; it is defined by the parent structure and the specific isotopic substitution.

Compound Identifiers

| Feature | Specification |

| Compound Name | Vatalanib-d4 Dihydrochloride |

| Parent Drug | Vatalanib (PTK787 / ZK 222584) |

| Parent CAS (2HCl) | 212141-51-0 (Reference for salt form) |

| Parent CAS (Free Base) | 212141-54-3 |

| Chemical Formula | C₂₀H₁₁D₄ClN₄[1][2][3][4] • 2HCl |

| Molecular Weight | ~423.76 g/mol (Salt) / ~350.85 g/mol (Free Base) |

| Labeling Position | Typically labeled on the 4-chlorophenyl ring (D4 substitution replacing H). |

| Appearance | White to off-white crystalline solid.[2] |

| Solubility | Soluble in DMSO (>20 mg/mL), Water (>10 mg/mL).[5] |

Critical Note on CAS Numbers: Most vendors list Vatalanib-d4 under the parent CAS (212141-51-0) with a "Labeled" suffix or a proprietary catalog number. Verify the salt form (2HCl) explicitly, as the free base has significantly lower aqueous solubility.

Mechanistic Context: Why Measure Vatalanib?

To understand the bioanalytical requirements, one must understand the drug's target. Vatalanib is a small-molecule tyrosine kinase inhibitor (TKI) that targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[6]

By competing with ATP for the binding site on the intracellular kinase domain, Vatalanib prevents the transphosphorylation required for signal transduction, thereby inhibiting angiogenesis in solid tumors.

Figure 1: Mechanism of Action (VEGFR Inhibition)

Caption: Vatalanib competes with ATP at the VEGFR intracellular domain, blocking phosphorylation and downstream angiogenic signaling.

Analytical Application: LC-MS/MS Protocol

The primary use of Vatalanib-d4 is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Why use the d4-analog? In electrospray ionization (ESI), co-eluting matrix components (phospholipids, proteins) can suppress or enhance the ionization of the analyte. Because Vatalanib-d4 co-elutes with the analyte but has a distinct mass (+4 Da), it experiences the exact same matrix effects. Correcting the analyte response by the IS response nullifies these errors.

Validated Experimental Workflow

1. Stock Solution Preparation:

-

Vatalanib Stock: Dissolve Vatalanib 2HCl in DMSO to 1 mg/mL.

-

IS Stock (d4): Dissolve Vatalanib-d4 2HCl in DMSO to 1 mg/mL.

-

Storage: Store aliquots at -80°C. Stable for >6 months.

2. Sample Preparation (Protein Precipitation):

-

Step A: Aliquot 50 µL of plasma/serum into a 1.5 mL tube.

-

Step B: Add 200 µL of Extraction Solvent (Acetonitrile containing 100 ng/mL Vatalanib-d4 IS).

-

Step C: Vortex vigorously for 30 seconds to precipitate proteins.

-

Step D: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Step E: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

3. LC-MS/MS Conditions:

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: Linear to 90% B; 3.0-4.0 min: Hold 90% B; 4.1 min: Re-equilibrate. |

| Ionization | ESI Positive Mode (ESI+) |

4. MRM Transitions (Quantification):

-

Vatalanib (Analyte):

-

Precursor: m/z 347.1

-

Product (Quant): m/z 311.2 (Loss of Cl/fragment)

-

Product (Qual): m/z 158.1

-

-

Vatalanib-d4 (IS):

-

Precursor: m/z 351.1 (+4 Da shift)

-

Product: m/z 315.2 (Retains d4 label)

-

Figure 2: Bioanalytical Workflow Logic

Caption: Step-by-step extraction and quantification workflow using Vatalanib-d4 to normalize data.

Handling & Stability

To ensure the integrity of the Vatalanib-d4 reference standard, adhere to the following protocols:

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation, which alters the effective weight.

-

Light Sensitivity: Vatalanib is sensitive to UV light. Store solid and solutions in amber vials or wrap containers in aluminum foil.

-

Solvent Choice: Avoid storing stock solutions in methanol for extended periods due to potential transesterification or degradation; DMSO is the preferred solvent for long-term stock storage.

References

-

PubChem. (n.d.).[7] Vatalanib Dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

H Hess-Stumpp et al. (2005). PTK787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors. Cancer Research.[5] Retrieved from [Link]

-

J.M. Wood et al. (2000).[5] PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases.[6] Cancer Research.[5] Retrieved from [Link]

-

FDA. (n.d.). Substance Registration System: Vatalanib.[1][2][6][7] U.S. Food and Drug Administration. Retrieved from [Link]

Sources

- 1. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Vatalanib | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Vatalanib dihydrochloride | C20H17Cl3N4 | CID 22386467 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between Vatalanib and Vatalanib-d4 dihydrochloride

Executive Summary

This technical guide delineates the critical distinctions between Vatalanib (the therapeutic agent) and Vatalanib-d4 dihydrochloride (the bioanalytical reference standard). While they share the same core pharmacophore, their applications are mutually exclusive: Vatalanib is a pan-VEGFR tyrosine kinase inhibitor designed for antineoplastic therapy, whereas Vatalanib-d4 dihydrochloride is a stable isotope-labeled internal standard (IS) engineered solely for the precise quantification of Vatalanib in biological matrices via LC-MS/MS.

Part 1: Chemical & Physical Identity[1][2][3][4][5]

The fundamental difference lies in their isotopic composition and salt forms, which dictate their respective roles in drug development and bioanalysis.

Structural Comparison Table

| Feature | Vatalanib (Therapeutic Candidate) | Vatalanib-d4 Dihydrochloride (Analytical Standard) |

| Primary Role | Small Molecule Drug Candidate (VEGFR Inhibitor) | Internal Standard (IS) for Mass Spectrometry |

| Common Salt Form | Succinate (PTK787/ZK 222584) | Dihydrochloride (2HCl) |

| Chemical Formula | C₂₀H₁₅ClN₄[1] · C₄H₆O₄ (Succinate) | C₂₀H₁₁D₄ClN₄ · 2HCl |

| Molecular Weight | ~464.9 g/mol (Succinate salt)~346.8 g/mol (Free Base) | ~423.7 g/mol (varies by exact D position) |

| Isotopic Labeling | Natural Abundance (¹H, ¹²C) | Deuterated (D or ²H) at 4 positions |

| Mass Shift (+Δ) | Reference Mass (M+0) | +4 Da shift (M+4) to avoid spectral overlap |

| Solubility | DMSO: ~46 mg/mLWater: Low (Succinate improves bioavailability) | Water: ~25 mg/mL (2HCl salt is highly hydrophilic) |

Chemical Identity[3][4]

-

Vatalanib (PTK787): A phthalazine derivative.[2] The succinate salt is utilized clinically to optimize oral bioavailability.

-

Vatalanib-d4: Synthesized by replacing four hydrogen atoms (typically on the chlorophenyl or pyridine ring) with deuterium. This increases the molecular mass by 4 Daltons, allowing the mass spectrometer to distinguish it from the drug while maintaining identical chromatographic retention time.

Part 2: Functional Utility & Mechanism

Vatalanib: Mechanism of Action (Pharmacology)

Vatalanib acts as a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) .[1] By blocking the tyrosine kinase domains of VEGFR-1, VEGFR-2, and VEGFR-3, it inhibits angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. It also shows activity against PDGFR-β and c-Kit.[3][4][5][1][2][6][7][8]

Figure 1: Vatalanib Mechanism of Action (VEGFR Inhibition)

Caption: Vatalanib competitively binds to the ATP-binding pocket of VEGFR, preventing autophosphorylation and downstream angiogenic signaling.[3][4][5][1][2][6][7][8][9][10][11][12]

Vatalanib-d4: The Kinetic Isotope Effect & Analytical Role

While deuteration can theoretically alter metabolic rates (Kinetic Isotope Effect), Vatalanib-d4 is not used for dosing. Its sole function is Bioanalytical Normalization .

-

Co-elution: Because it is chemically nearly identical to Vatalanib, it co-elutes at the same retention time during Liquid Chromatography (LC).

-

Matrix Compensation: Any ion suppression or enhancement caused by the biological matrix (plasma/urine) affects both the drug and the IS equally. By calculating the ratio of Drug Area / IS Area, these errors cancel out.

Part 3: Analytical Applications (LC-MS/MS)

This section details the protocol for using Vatalanib-d4 dihydrochloride to quantify Vatalanib in human plasma.

Why Vatalanib-d4?

Using a structural analog (like imatinib) as an IS is inferior to a stable isotope-labeled IS. Vatalanib-d4 provides the highest level of precision because it mirrors the analyte's physicochemical behavior perfectly.

-

Mass Transition: The +4 Da shift moves the precursor and product ions away from the analyte's signal, preventing "crosstalk."

-

Vatalanib (Precursor): m/z ~347.1 [M+H]⁺

-

Vatalanib-d4 (Precursor): m/z ~351.1 [M+H]⁺ (Assuming d4 labeling)

-

Experimental Workflow: Quantification Protocol

Figure 2: LC-MS/MS Bioanalytical Workflow

Caption: Workflow for quantifying Vatalanib using Vatalanib-d4 as an Internal Standard to correct for extraction efficiency and matrix effects.

Detailed Method Parameters

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge), 50 mm x 2.1 mm, 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: Linear gradient (e.g., 10% B to 90% B over 3-5 minutes).

-

Detection (MRM):

-

Vatalanib: 347.1 → [Product Ion] (e.g., 347 → 281 or similar characteristic fragment).

-

Vatalanib-d4: 351.1 → [Product Ion + 4] (The fragment containing the deuterium label).

-

Part 4: Handling, Stability, and Regulatory

Solubility & Salt Forms

-

Vatalanib Succinate: Designed for oral dosage forms; moderate solubility.

-

Vatalanib-d4 Dihydrochloride: The 2HCl salt is highly polar and water-soluble.

-

Protocol Note: When preparing IS stock solutions, dissolve Vatalanib-d4 2HCl in water or a high-aqueous buffer. Do not assume it behaves exactly like the succinate salt regarding solubility in pure organic solvents.

-

Storage

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store desiccated at -20°C.

-

Light Sensitivity: Both compounds are light-sensitive. Protect from light during storage and sample processing (use amber glass).

Regulatory Status

-

Vatalanib: Investigational New Drug (IND). Not FDA-approved for general marketing but used in clinical trials (e.g., CONFIRM-1/2).

-

Vatalanib-d4: Research Use Only (RUO). Strictly for laboratory analysis; not for human administration.

References

-

PubChem. Vatalanib (Compound Summary). National Library of Medicine. Available at: [Link]

-

Jia, Y. et al. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B. (Contextual citation for LC-MS methodology). Available at: [Link]

Sources

- 1. Vatalanib = 98 HPLC 212141-51-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Vatalanib - Wikipedia [en.wikipedia.org]

- 4. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vatalanib succinate | VEGFR | Tocris Bioscience [tocris.com]

- 6. Vatalanib = 98 HPLC 212141-51-0 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Vatalanib - Wikipedia [en.wikipedia.org]

- 11. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity Specifications for Vatalanib-d4 Dihydrochloride

[1][2]

Abstract

This technical guide defines the rigorous isotopic purity specifications required for Vatalanib-d4 dihydrochloride (PTK787-d4 2HCl) when deployed as an Internal Standard (IS) in regulated bioanalysis (LC-MS/MS). While chemical purity ensures the absence of contaminants, isotopic purity —specifically the minimization of the unlabeled (D0) isotopologue—is the critical determinant of assay sensitivity and Lower Limit of Quantitation (LLOQ) integrity.[1] This document outlines the structural requirements, calculation methodologies, and validation protocols necessary to ensure Vatalanib-d4 functions as a self-validating reference material in pharmacokinetic (PK) studies.

Part 1: Chemical Identity and Structural Logic[2]

The Analyte: Vatalanib (PTK787)

Vatalanib is a potent small-molecule tyrosine kinase inhibitor (TKI) targeting VEGFR-1, VEGFR-2, and VEGFR-3.[2][1][3] It inhibits angiogenesis by blocking the ATP-binding sites of these receptors.[2][1]

-

Chemical Name: N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine dihydrochloride.[2][1][3]

-

Molecular Formula: C₂₀H₁₅ClN₄[2][1][3][4][5][6] · 2HCl[2][3][7]

The Internal Standard: Vatalanib-d4

To correct for matrix effects, ionization suppression, and extraction variability in LC-MS/MS, a stable isotope-labeled (SIL) analog is required.[2][1]

-

Labeling Strategy: The "d4" designation implies the replacement of 4 hydrogen atoms with deuterium (

H).[1] -

Optimal Labeling Position: The label must be placed on a metabolically stable, non-exchangeable aromatic ring.[2]

-

Mass Shift: A +4 Da shift is selected to ensure the IS signal (

) does not overlap with the natural isotopic envelope (

Graphviz Visualization: IS Validation Workflow

The following diagram illustrates the logical flow for validating the suitability of Vatalanib-d4 before method development.

Caption: Logical workflow for validating Vatalanib-d4 purity prior to assay integration.

Part 2: Isotopic Purity Specifications

For Vatalanib-d4 to be viable in high-sensitivity assays (e.g., sub-ng/mL detection), it must meet strict specifications.[2][1] The distinction between Isotopic Enrichment and Isotopic Purity is often misunderstood but vital.[2][1]

Specification Table

| Parameter | Specification | Rationale |

| Chemical Purity | > 98.0% | Prevents non-isobaric contaminants from fouling the column or suppressing ionization.[2][1] |

| Isotopic Enrichment | > 99.0 atom % D | Ensures the average molecule is highly deuterated.[2][1] |

| Isotopic Purity (Species) | D0 < 0.1% | CRITICAL: The unlabeled species (D0) is indistinguishable from the analyte. High D0 causes "blank" samples to show a false positive signal.[2][1] |

| D4 Abundance | > 95.0% | Ensures the majority of the IS signal is concentrated in the M+4 channel, maximizing sensitivity. |

| Proton Exchange | No exchangeable D | Labels must be on C-D bonds (aromatic), not N-D or O-D, to prevent loss of label in aqueous buffers. |

The "D0 Contribution" Problem

In an LC-MS/MS assay, the Internal Standard is added at a fixed, relatively high concentration (e.g., 100 ng/mL).[2][1]

-

If the Vatalanib-d4 contains 0.5% D0 (unlabeled Vatalanib), adding 100 ng/mL of IS effectively adds 0.5 ng/mL of Analyte to every sample.[2][1]

-

If your assay's Lower Limit of Quantitation (LLOQ) is 1.0 ng/mL , this 0.5 ng/mL background noise (50% of LLOQ) will cause the assay to fail validation due to poor signal-to-noise ratio and non-linearity at the low end.[2][1]

Formula: Maximum Allowable D0

Part 3: Analytical Validation Protocol

To verify the isotopic specifications of a Vatalanib-d4 batch, do not rely solely on the vendor's Certificate of Analysis (CoA).[2][1] Perform the following verification.

Protocol: HRMS Isotopic Distribution Analysis

Objective: Determine the exact abundance of D0, D1, D2, D3, and D4 species.

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).[2][1]

-

Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (matches typical mobile phase).[2][1]

-

Method: Direct infusion or short LC column (isocratic).[2][1]

-

Data Acquisition:

-

Calculation: Extract ion intensities for:

[1]

Protocol: Cross-Talk (Interference) Test

Objective: Confirm that the IS does not contribute to the Analyte channel (M -> M transition) and vice versa.

-

Prepare Blank Matrix: Human plasma (or relevant matrix) free of Vatalanib.[2][1]

-

Sample A (IS Only): Spike Blank Matrix with Vatalanib-d4 at the working concentration (e.g., 100 ng/mL).

-

Sample B (Analyte Only): Spike Blank Matrix with Vatalanib at the Upper Limit of Quantitation (ULOQ).

-

Analysis: Inject both samples using the final LC-MS/MS method.

-

Acceptance Criteria:

-

In Sample A (IS Only): The peak area in the Analyte Channel must be < 20% of the LLOQ peak area .[1]

-

In Sample B (Analyte Only): The peak area in the IS Channel must be < 5% of the average IS peak area .

-

Part 4: Handling and Stability[2]

Solubility and Storage[2]

-

Form: Vatalanib-d4 is typically supplied as the dihydrochloride salt (2HCl).[2][1][3]

-

Solubility: Soluble in DMSO (>40 mg/mL) and Water (~25 mg/mL).[1][6]

-

Storage: Store powder at -20°C, desiccated and protected from light. Hydroscopic nature of the HCl salt requires tight sealing.[2][1]

Deuterium Exchange Risk

While aromatic C-D bonds are generally stable, exposure to extreme pH or catalytic conditions can induce H/D scrambling.[2]

Part 5: References

-

BenchChem. (2025).[2][1][8] Isotopic purity requirements for deuterated internal standards. Retrieved from [1]

-

National Cancer Institute. (n.d.).[2][1] Vatalanib (Code C216278).[2][1][4] NCI Thesaurus. Retrieved from [1]

-

PubChem. (2025).[2][1] Vatalanib Dihydrochloride (CID 22386467).[2][1] National Library of Medicine.[2][1] Retrieved from [1]

-

Wang, S., et al. (2022).[2] Rapid characterization of isotopic purity of deuterium-labeled organic compounds using ESI-HRMS. Rapid Communications in Mass Spectrometry. Retrieved from

-

ResolveMass. (2025). Best Practices for the Use of Deuterated Internal Standards in Bioanalysis. Retrieved from [1]

-

Jessop, K., et al. (2014).[2] Determination of Isotopic Purity by Accurate Mass LC/MS. Analytical Methods. Retrieved from [1]

Sources

- 1. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vatalanib - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. vareum.com [vareum.com]

- 7. selleckchem.com [selleckchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Vatalanib-d4 Dihydrochloride: A Technical Guide for Angiogenesis Inhibition Studies

Introduction: The Rationale for Vatalanib and the Deuterated Advantage

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process. However, in the context of oncology, it becomes a critical enabler of tumor growth, progression, and metastasis[1]. The vascular endothelial growth factor (VEGF) signaling pathway is a principal driver of this pathological angiogenesis, making it a prime target for therapeutic intervention[2][3]. Vatalanib (also known as PTK787 or PTK/ZK) is a potent, orally bioavailable small molecule inhibitor that targets the tyrosine kinase domains of all known VEGF receptors (VEGFRs)[1][4][5][6]. By competitively binding to the ATP-binding site of these receptors, Vatalanib effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival[5][7].

This guide focuses on Vatalanib-d4 Dihydrochloride , a deuterated form of the parent compound. The strategic replacement of four hydrogen atoms with their heavier isotope, deuterium, is a key pharmaceutical modification. This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Vatalanib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4[8][9]. This metabolic process can lead to rapid clearance and significant inter-patient variability in drug exposure, partly due to the autoinduction of its own metabolism[8]. The enhanced stability of the C-D bond in Vatalanib-d4 can slow down this CYP450-mediated metabolism. This "metabolic switching" is designed to improve the pharmacokinetic profile of the drug, potentially leading to a longer half-life, more consistent plasma concentrations, and a reduced risk of metabolite-associated toxicities.

This technical guide provides a comprehensive overview of Vatalanib-d4 Dihydrochloride, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo angiogenesis studies.

Mechanism of Action: Targeting the VEGF Signaling Axis

Vatalanib exerts its anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor progression. Its primary targets are the VEGFR family, with a particular potency against VEGFR-2 (KDR), the main mediator of the angiogenic signal in endothelial cells[4][10]. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis[11][12]. Vatalanib effectively abrogates these processes by preventing the initial autophosphorylation of the receptor.

In addition to the VEGFR family, Vatalanib also exhibits inhibitory activity against other RTKs such as platelet-derived growth factor receptor-beta (PDGFR-β) and c-Kit, albeit at higher concentrations[5][13]. This multi-targeted profile may contribute to a broader anti-tumor effect by impacting not only the vasculature but also other cellular components of the tumor microenvironment[14][15].

VEGF Signaling Pathway Inhibition by Vatalanib

Caption: Vatalanib-d4 inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Vatalanib against various key receptor tyrosine kinases. These values are essential for designing experiments and interpreting results.

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR-2 (KDR/Flk-1) | 37 | [7][10][13] |

| VEGFR-1 (Flt-1) | 77 | [10][13] |

| VEGFR-3 (Flt-4) | ~666 | [10][16] |

| PDGFRβ | 580 | [7][16] |

| c-Kit | 730 | [7][16] |

Experimental Protocols for Angiogenesis Studies

The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo assays to evaluate the anti-angiogenic potential of Vatalanib-d4 Dihydrochloride.

Experimental Workflow Overview

Caption: A typical workflow for evaluating Vatalanib-d4's anti-angiogenic properties.

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

1. Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

Vatalanib-d4 Dihydrochloride

-

Sterile, tissue culture-treated 96-well plates

-

Calcein AM (for fluorescence-based quantification)

2. Protocol:

-

Preparation of Basement Membrane Matrix Plates:

-

Thaw the basement membrane matrix on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Preparation and Seeding:

-

Culture HUVECs to ~80% confluency.

-

Harvest the cells using trypsin and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).

-

Prepare a cell suspension of 1-2 x 10^5 cells/mL.

-

-

Treatment with Vatalanib-d4:

-

Prepare serial dilutions of Vatalanib-d4 Dihydrochloride in the low-serum basal medium.

-

In a separate tube, mix the HUVEC suspension with the Vatalanib-d4 dilutions (and a vehicle control) and pre-incubate for 15-30 minutes.

-

-

Plating and Incubation:

-

Carefully add 100 µL of the cell/compound mixture to each well of the solidified matrix plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

-

Quantification:

-

Visualize tube formation using an inverted microscope.

-

For quantitative analysis, the number of branch points, total tube length, and number of loops can be measured using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

In Vitro Cell Migration: Scratch (Wound Healing) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer, modeling the migratory phase of angiogenesis.

1. Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Sterile, tissue culture-treated 24-well plates

-

Sterile 200 µL pipette tip

-

Vatalanib-d4 Dihydrochloride

2. Protocol:

-

Cell Seeding:

-

Creating the "Wound":

-

Treatment and Imaging:

-

Replace the PBS with fresh low-serum medium containing the desired concentrations of Vatalanib-d4 Dihydrochloride or a vehicle control.

-

Immediately acquire images of the scratch at time 0 using a phase-contrast microscope.

-

Incubate the plate at 37°C and acquire images at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed[17].

-

-

Analysis:

-

The rate of wound closure is determined by measuring the area of the cell-free gap at each time point. This can be quantified using software like ImageJ. The percentage of wound closure is calculated relative to the initial wound area.

-

In Vivo Angiogenesis: Tumor Xenograft Model

This model evaluates the efficacy of Vatalanib-d4 in inhibiting tumor growth and angiogenesis in a living organism.

1. Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cells known to induce angiogenesis (e.g., human colorectal or pancreatic cancer cell lines)

-

Vatalanib-d4 Dihydrochloride

-

Vehicle for oral administration (e.g., water or a specific formulation buffer)

-

Calipers for tumor measurement

2. Protocol:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Vatalanib-d4 Dihydrochloride orally once daily at a predetermined dose (e.g., 25-100 mg/kg)[7]. The control group receives the vehicle alone.

-

-

Monitoring Tumor Growth:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Endpoint Analysis:

-

After a set period (e.g., 21-28 days), euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as immunohistochemistry for markers of microvessel density (e.g., CD31).

-

Handling and Storage of Vatalanib-d4 Dihydrochloride

-

Storage: Store the lyophilized powder at -20°C, desiccated. In this form, it is stable for at least 3 years[10].

-

Solution Preparation: Prepare stock solutions in anhydrous DMSO. Once in solution, store at -80°C for up to one year or at -20°C for up to one month[10]. Aliquot to avoid multiple freeze-thaw cycles.

-

Handling: Vatalanib-d4 Dihydrochloride is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

Vatalanib-d4 Dihydrochloride represents a refined tool for the study of angiogenesis inhibition. Its multi-targeted action against key RTKs, particularly VEGFR-2, makes it a robust inhibitor of the critical pathways driving new blood vessel formation in pathological conditions. The incorporation of deuterium offers a potential pharmacokinetic advantage over the parent compound, Vatalanib, by attenuating its rapid metabolism. This can lead to more stable and predictable exposures in experimental models, thereby enhancing the reliability and reproducibility of angiogenesis research. The detailed protocols provided in this guide serve as a validated starting point for researchers and drug development professionals to effectively utilize Vatalanib-d4 Dihydrochloride in their investigations, ultimately contributing to a deeper understanding of angiogenesis and the development of novel anti-cancer therapies.

References

-

de Boer, R. H., et al. (2014). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 78(5), 1065–1075. [Link]

-

Wikipedia. (2023). Vatalanib. [Link]

-

Drevs, J., et al. (2007). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 35(10), 1847-1855. [Link]

-

Wen, P. Y., et al. (2012). Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Neuro-oncology, 14(5), 633–642. [Link]

-

Philip, P. A., et al. (2015). Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Cancer Chemotherapy and Pharmacology, 75(5), 927–934. [Link]

-

PubChem. Vatalanib. [Link]

-

Al-Gizawiy, M. M., et al. (2016). Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. Journal of Neuro-Oncology, 129(1), 57–66. [Link]

-

Cunningham, D., et al. (2005). Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Expert Opinion on Investigational Drugs, 14(10), 1207-1216. [Link]

-

Steward, W. P., et al. (2005). Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Expert Opinion on Investigational Drugs, 14(10), 1207-1216. [Link]

-

PubChem. Vatalanib dihydrochloride. [Link]

-

Basile, K. J., & Korpanty, G. (2024). VEGF signaling: Role in angiogenesis and beyond. Cancer Letters, 581, 216538. [Link]

-

Davis, C. T., et al. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Journal of Visualized Experiments, (116), 54577. [Link]

-

Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

-

PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). [Link]

-

Bitesize Bio. (2023). Making a Mark: How to Set up Your Wound Healing Assay. [Link]

-

Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. [Link]

-

Shibuya, M. (2014). VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics, 22(1), 1–9. [Link]

-

Wikipedia. (2023). VEGFR-2 inhibitor. [Link]

-

Belakova, B., et al. (2021). 2.9. Wound Healing (Scratch) Assay. Bio-protocol, 11(19), e4170. [Link]

-

Basile, K. J., & Korpanty, G. (2024). VEGF signaling: Role in angiogenesis and beyond. Cancer Letters, 581, 216538. [Link]

-

DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), 51312. [Link]

-

Shibuya, M. (2014). VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics, 22(1), 1–9. [Link]

-

Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. [Link]

-

ResearchGate. (2023). May someone provide me with the protocol for in vitro tube formation assay using HUVECs please?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. VEGF signaling: Role in angiogenesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vatalanib - Wikipedia [en.wikipedia.org]

- 5. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomolther.org [biomolther.org]

- 13. caymanchem.com [caymanchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. med.virginia.edu [med.virginia.edu]

- 18. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

Vatalanib-d4 Dihydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Internal Standard in Bioanalytical and Pharmacokinetic Studies

Introduction: The Critical Role of Vatalanib and Its Deuterated Analog in Angiogenesis Research

Vatalanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), has been a significant molecule in the study of angiogenesis and the development of anti-cancer therapies.[1][2] Its ability to block the signaling pathways that lead to the formation of new blood vessels has made it a focal point in oncology research. For scientists and drug development professionals, accurate quantification of Vatalanib in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This necessity underscores the importance of a reliable internal standard in analytical methodologies. Vatalanib-d4 Dihydrochloride, a deuterated analog of the parent compound, serves this critical role, ensuring the precision and accuracy of bioanalytical assays. This guide provides a comprehensive technical overview of Vatalanib-d4 Dihydrochloride, including its physicochemical properties, its function as an internal standard, and practical guidance for its application in experimental settings.

Physicochemical Properties of Vatalanib-d4 Dihydrochloride

A thorough understanding of the physicochemical properties of Vatalanib-d4 Dihydrochloride is fundamental for its effective use in a laboratory setting. While the non-deuterated form is well-documented, the key distinction of the deuterated version lies in its increased molecular weight due to the substitution of four hydrogen atoms with deuterium.

| Property | Vatalanib Dihydrochloride | Vatalanib-d4 Dihydrochloride |

| CAS Number | 212141-51-0[1][2][3][4][5] | Not available in current search results. |

| Molecular Formula | C₂₀H₁₅ClN₄ · 2HCl | C₂₀H₁₁D₄ClN₄ · 2HCl |

| Molecular Weight | 419.73 g/mol [2][3][4] | Approximately 423.75 g/mol (calculated) |

Note: The molecular weight of Vatalanib-d4 Dihydrochloride is calculated based on the substitution of four hydrogen atoms (atomic mass ≈ 1.008) with four deuterium atoms (atomic mass ≈ 2.014). The exact molecular weight should be confirmed from the certificate of analysis provided by the supplier.

Mechanism of Action: Vatalanib as a VEGFR Inhibitor

Vatalanib functions as a multi-targeted tyrosine kinase inhibitor, with a primary focus on all known VEGFRs.[6][7] It also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms.[2][3] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor initiates a signaling cascade that is crucial for angiogenesis—the formation of new blood vessels, a process vital for tumor growth and metastasis. Vatalanib competitively binds to the ATP-binding site of the VEGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events. This blockade of the VEGFR pathway ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, resulting in a potent anti-angiogenic effect.

Caption: Vatalanib inhibits the VEGFR signaling pathway by blocking autophosphorylation.

The Role of Vatalanib-d4 Dihydrochloride as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results. Vatalanib-d4 Dihydrochloride is chemically identical to Vatalanib, with the exception of the isotopic substitution. This subtle difference in mass allows the mass spectrometer to differentiate between the analyte (Vatalanib) and the internal standard (Vatalanib-d4), while their identical chemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.

The primary advantages of using Vatalanib-d4 Dihydrochloride as an internal standard include:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since Vatalanib-d4 co-elutes with Vatalanib and experiences the same matrix effects, it provides a reliable means of normalization.

-

Compensation for Sample Loss: During the extraction and sample preparation process, some amount of the analyte may be lost. By adding a known amount of Vatalanib-d4 at the beginning of the workflow, any loss will affect both the analyte and the internal standard proportionally, allowing for accurate quantification.

-

Improved Precision and Accuracy: The use of a deuterated internal standard minimizes the impact of variations in instrument performance and injection volume, leading to higher precision and accuracy in the final concentration determination.

Experimental Protocol: Quantification of Vatalanib in Plasma using LC-MS/MS with Vatalanib-d4 Dihydrochloride as an Internal Standard

The following is a representative, generalized protocol for the quantification of Vatalanib in human plasma. It is essential to note that specific parameters should be optimized and validated for the particular instrumentation and laboratory conditions.

1. Materials and Reagents:

-

Vatalanib reference standard

-

Vatalanib-d4 Dihydrochloride (internal standard)

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Vatalanib in methanol.

-

Prepare a 1 mg/mL stock solution of Vatalanib-d4 Dihydrochloride in methanol.

-

From the stock solutions, prepare serial dilutions of Vatalanib in methanol to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of Vatalanib-d4 Dihydrochloride at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Vatalanib-d4 Dihydrochloride working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: A typical protein precipitation workflow for plasma sample preparation.

4. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of Vatalanib from endogenous plasma components (e.g., starting with 95% A, ramping to 95% B, and re-equilibrating).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Vatalanib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined empirically)

-

Vatalanib-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined empirically, expected to be +4 Da on the precursor ion compared to Vatalanib)

-

-

Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.

-

5. Data Analysis:

-

Integrate the peak areas for both Vatalanib and Vatalanib-d4.

-

Calculate the peak area ratio (Vatalanib peak area / Vatalanib-d4 peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Vatalanib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Vatalanib-d4 Dihydrochloride is an indispensable tool for researchers and drug development professionals engaged in the study of Vatalanib and other angiogenesis inhibitors. Its use as an internal standard in LC-MS/MS bioanalysis is crucial for obtaining reliable and accurate pharmacokinetic and pharmacodynamic data. This technical guide provides a foundational understanding of its properties, mechanism of action, and practical application. By adhering to rigorous method development and validation principles, researchers can confidently employ Vatalanib-d4 Dihydrochloride to advance our understanding of anti-angiogenic therapies and accelerate the development of new treatments for cancer and other diseases characterized by aberrant blood vessel formation.

References

- Bold, G., et al. (2000). New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis. Journal of Medicinal Chemistry, 43(12), 2310-2323.

-

PubChem. (n.d.). Vatalanib. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Global Substance Registration System - VATALANIB DIHYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). Vatalanib dihydrochloride. Retrieved from [Link]

-

Adooq Bioscience. (n.d.). Vatalanib (PTK787) 2HCl. Retrieved from [Link]

-

Chromatographic Specialties Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

-

LGC. (2019, August 12). LGC acquires Toronto Research Chemicals, strengthening presence in reference standards market. Retrieved from [Link]

-

Chemical Register. (n.d.). LGC Standards / Toronto Research Chemicals. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Wang, G., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 85, 142-149.

- Vogeser, M., & Seger, C. (2008). A decade of HPLC-MS/MS in the clinical laboratory--milestones and challenges. Clinica Chimica Acta, 394(1-2), 14-22.

- van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using liquid chromatography-tandem mass spectrometry. Trends in Analytical Chemistry, 27(10), 924-933.

- Jemal, M., et al. (2010). Systematic and comprehensive strategy for the development of rugged and sensitive liquid chromatography/tandem mass spectrometry methods for quantitative bioanalysis. Rapid Communications in Mass Spectrometry, 24(11), 1547-1554.

- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.

Sources

Methodological & Application

Application Note: Quantitative Bioanalysis of Vatalanib in Human Plasma using Vatalanib-d4 Dihydrochloride as an Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed protocol for the quantitative analysis of Vatalanib, a potent tyrosine kinase inhibitor, in human plasma. The method employs a stable isotope-labeled internal standard, Vatalanib-d4 Dihydrochloride, to ensure high accuracy and precision, which is critical for pharmacokinetic and toxicokinetic studies in drug development. The protocol outlines a comprehensive workflow, including sample preparation by protein precipitation, chromatographic separation using reversed-phase HPLC, and detection by tandem mass spectrometry (LC-MS/MS). Furthermore, this document provides a framework for the validation of the bioanalytical method in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Imperative for an Internal Standard in Vatalanib Quantification

Vatalanib (also known as PTK787) is an orally bioavailable small molecule that inhibits vascular endothelial growth factor (VEGF) receptors, platelet-derived growth factor (PDGF) receptor, and c-Kit, all of which are implicated in tumor angiogenesis.[1][2] As with any therapeutic agent, a thorough understanding of its pharmacokinetic profile is paramount for determining its safety and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[3]

However, the accuracy and precision of LC-MS/MS data can be influenced by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer.[4] To mitigate these potential sources of error, the use of an internal standard (IS) is indispensable. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample processing and analysis, thereby normalizing any variations and ensuring data integrity.

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantitative LC-MS/MS assays.[5] These compounds are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical process. Vatalanib-d4 Dihydrochloride, a deuterated analog of Vatalanib, serves as an exemplary internal standard for the accurate quantification of Vatalanib in biological matrices.

Physicochemical Properties of Vatalanib and Vatalanib-d4 Dihydrochloride

A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

| Property | Vatalanib | Vatalanib-d4 Dihydrochloride |

| Chemical Formula | C₂₀H₁₅ClN₄[6] | C₂₀H₁₁D₄ClN₄·2HCl |

| Molecular Weight | 346.82 g/mol [6] | Approx. 423.75 g/mol (as dihydrochloride) |

| Monoisotopic Mass | 346.0985 Da[1] | Approx. 350.1237 Da (free base) |

| Structure | N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine[2] | Deuterated analog of Vatalanib |

Note: The exact molecular weight and mass of Vatalanib-d4 Dihydrochloride should be confirmed from the certificate of analysis provided by the supplier.

The structural similarity between Vatalanib and its deuterated form is key to its function as an internal standard. The four deuterium atoms provide a sufficient mass shift for distinct detection by the mass spectrometer without significantly altering its chromatographic behavior.

Caption: Shared properties of Vatalanib and its deuterated internal standard.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the quantification of Vatalanib in human plasma. Optimization may be required based on the specific instrumentation and reagents used.

Materials and Reagents

-

Vatalanib reference standard (purity >98%)

-

Vatalanib-d4 Dihydrochloride (isotopic purity >99%)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Vatalanib and Vatalanib-d4 Dihydrochloride into separate volumetric flasks.

-

Dissolve in a suitable solvent such as DMSO or methanol to a final concentration of 1 mg/mL.[7]

-

Store stock solutions at -20°C.

Working Solutions:

-

Prepare a series of Vatalanib working solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Prepare a Vatalanib-d4 Dihydrochloride working solution at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[8]

-

Label microcentrifuge tubes for blank, zero, calibration standards, quality control (QC) samples, and unknown samples.

-

To 50 µL of plasma in each tube, add 150 µL of the Vatalanib-d4 Dihydrochloride working solution (100 ng/mL) in acetonitrile. The internal standard is added at this early stage to account for variability throughout the sample preparation process.

-

For calibration standards and QC samples, add a small volume (e.g., 5 µL) of the corresponding Vatalanib working solution. For blank samples, add 5 µL of 50:50 acetonitrile:water.

-

Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Caption: Protein precipitation workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC):

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS):

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| MRM Transitions | Vatalanib: m/z 347.1 → [Product Ion] Vatalanib-d4: m/z 351.1 → [Product Ion] |

Note: The precursor ions ([M+H]⁺) are based on the monoisotopic masses. The specific product ions for the MRM transitions must be determined by infusing the individual compounds into the mass spectrometer and performing a product ion scan.

Bioanalytical Method Validation: Ensuring Data Integrity

A full validation of the bioanalytical method must be performed to ensure its reliability for the analysis of study samples, in accordance with regulatory guidelines.

Validation Parameters

The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify Vatalanib from endogenous matrix components and other potential interferences. This is evaluated by analyzing at least six different lots of blank plasma.

-

Calibration Curve and Linearity: The relationship between the analyte concentration and the instrument response should be linear over a defined range. A typical calibration curve for Vatalanib might range from 1 to 1000 ng/mL.

-

Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard. This should be evaluated using at least six different lots of plasma.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of Vatalanib in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Acceptance Criteria

The following table summarizes the typical acceptance criteria for these validation parameters as per FDA and EMA guidelines.

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Matrix Factor | CV ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability | Within ±15% of the nominal concentration |

Conclusion

The use of Vatalanib-d4 Dihydrochloride as an internal standard is crucial for the development of a robust and reliable LC-MS/MS method for the quantification of Vatalanib in human plasma. The protocol described in this application note provides a solid foundation for researchers in drug development to accurately assess the pharmacokinetic properties of this promising anti-cancer agent. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality data suitable for regulatory submission.

References

- de Zwart, L., et al. (2022). Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma.

-

EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

-

Wikipedia. (2023). Vatalanib. Retrieved from [Link]

-

Adooq Bioscience. (n.d.). Vatalanib (PTK787) 2HCl. Retrieved from [Link]

-

PubChem. (n.d.). Vatalanib. National Center for Biotechnology Information. Retrieved from [Link]

- Murakami, H., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259156.

-

PubChem. (n.d.). Vatalanib dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

de Zwart, L., et al. (2022). Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. PubMed. Retrieved from [Link]

- Li, W., et al. (2018). A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis. Journal of Pharmaceutical and Biomedical Analysis, 160, 24-30.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

- Patel, D. S., et al. (2023). Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma. Journal of Applied Pharmaceutical Science, 13(11), 183-192.

- Ranganathan, P., et al. (2021). Bio analytical method development and validation of lapatinib in human plasma by LC-MS/MS. European Journal of Biomedical and Pharmaceutical Sciences, 8(7), 569-578.

- Zhang, Y., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry, 10, 843787.

- Al-Majed, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967.

-

Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

Sources

- 1. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vatalanib - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. Vatalanib - LKT Labs [lktlabs.com]

- 7. adooq.com [adooq.com]

- 8. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Preparation and Handling of Vatalanib-d4 Dihydrochloride Stock Solutions

Introduction

Vatalanib, also known as PTK787, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis research and oncology drug development.[1][2][3][4] This application note provides a detailed protocol for the preparation, storage, and quality control of stock solutions for Vatalanib-d4 Dihydrochloride. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[5] This isotopic labeling, known as deuteration, is a common strategy in drug development to investigate and potentially improve the metabolic stability of a compound, which can influence its pharmacokinetic profile.[6][7][8][9]

The accuracy and reproducibility of in vitro and in vivo experimental results are critically dependent on the precise and consistent preparation of inhibitor stock solutions. This protocol is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their studies involving Vatalanib-d4 Dihydrochloride.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Vatalanib-d4 Dihydrochloride is fundamental to its proper handling and the preparation of stable, accurate stock solutions.

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₃D₄Cl₃N₄ | Derived from Vatalanib Dihydrochloride |

| Molecular Weight | 423.76 g/mol | Calculated based on Vatalanib Dihydrochloride MW of 419.73 g/mol [1][3][10] |

| Appearance | Crystalline solid | [11] |

| Purity | ≥98% | [3] |

Solvent Selection and Solubility

The choice of solvent is a critical step in the preparation of stock solutions, directly impacting the solubility, stability, and utility of the compound in downstream applications.[12][13][14] For Vatalanib Dihydrochloride, and by extension Vatalanib-d4 Dihydrochloride, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing capacity for a wide range of organic molecules.[1][3][11][15][16][17]

| Solvent | Solubility | Remarks | Source |

| DMSO | ≥ 21.25 mg/mL (≥ 50.15 mM) | Preferred solvent for high concentration stock solutions. | [1][3][11][15] |

| Ethanol | ~0.3 mg/mL | Limited solubility. | [11] |

| Water | ~9 mg/mL | Moderate solubility. | [15] |

| DMSO:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | Very low solubility; aqueous solutions are not recommended for storage.[11] | [11] |

Expert Insight: While Vatalanib Dihydrochloride shows some solubility in water and ethanol, these are not ideal for creating high-concentration stock solutions. The use of DMSO allows for the preparation of a concentrated stock that can be serially diluted to the desired working concentration in aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of DMSO in the experimental assay is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[18]

Step-by-Step Protocol for Stock Solution Preparation

This protocol details the preparation of a 10 mM Vatalanib-d4 Dihydrochloride stock solution in DMSO.

Materials and Equipment

-

Vatalanib-d4 Dihydrochloride (solid powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Sonicator (optional)

Preparation Workflow

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Vatalanib - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Vatalanib dihydrochloride | C20H17Cl3N4 | CID 22386467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. adooq.com [adooq.com]

- 16. FAQs on Inhibitor Preparation [sigmaaldrich.com]